molecular formula C13H26N2O B4391538 3-Cyclooctyl-1,1-diethylurea

3-Cyclooctyl-1,1-diethylurea

Cat. No.: B4391538
M. Wt: 226.36 g/mol
InChI Key: UNXABWBBYAWMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-cyclooctyl-N,N-diethylurea is a urea derivative, a class of compounds known for their diverse chemical and biological properties. Urea derivatives are extensively employed in various fields, including medicinal chemistry, due to their ability to form stable hydrogen bonds with protein and receptor targets . This particular compound features a cyclooctyl group and two diethyl groups attached to the urea core, making it unique among urea derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclooctyl-N,N-diethylurea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of cyclooctylamine with diethylcarbamoyl chloride under mild conditions . Another approach uses potassium isocyanate in water, which is an environmentally friendly method .

Industrial Production Methods

Industrial production of N’-cyclooctyl-N,N-diethylurea typically involves large-scale reactions using phosgene or its safer alternatives like N,N’-carbonyldiimidazole (CDI) to generate the desired isocyanate or carbamoyl chloride . These methods are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-cyclooctyl-N,N-diethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields urea oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N’-cyclooctyl-N,N-diethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclooctyl-N,N-diethylurea involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The molecular targets and pathways involved are often related to the compound’s ability to inhibit or activate certain proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclooctyl-N,N-diethylurea is unique due to its cyclooctyl group, which provides steric hindrance and can influence its binding affinity and selectivity towards specific targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

3-cyclooctyl-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-15(4-2)13(16)14-12-10-8-6-5-7-9-11-12/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXABWBBYAWMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclooctyl-1,1-diethylurea
Reactant of Route 2
Reactant of Route 2
3-Cyclooctyl-1,1-diethylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Cyclooctyl-1,1-diethylurea
Reactant of Route 4
Reactant of Route 4
3-Cyclooctyl-1,1-diethylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Cyclooctyl-1,1-diethylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Cyclooctyl-1,1-diethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.